5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide
Description
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is a complex organic compound that features a piperazine ring, a fluorophenyl sulfone group, and a thiadiazole moiety
Properties
Molecular Formula |
C17H20FN5O4S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pentanamide |
InChI |
InChI=1S/C17H20FN5O4S2/c18-13-4-6-14(7-5-13)29(26,27)23-10-8-22(9-11-23)16(25)3-1-2-15(24)20-17-21-19-12-28-17/h4-7,12H,1-3,8-11H2,(H,20,21,24) |
InChI Key |
ZSTATSNJZFOYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)NC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The thiadiazole moiety can be introduced via a condensation reaction with appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide exhibit significant anticancer properties. For instance, derivatives of the compound have shown efficacy against various cancer cell lines, including colon carcinoma and breast cancer .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (colon) | 6.2 |
| Compound B | T47D (breast) | 27.3 |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds with piperazine and thiadiazole motifs have demonstrated antibacterial and antifungal effects in several studies .
Central Nervous System Activity
Compounds with piperazine structures are known for their central nervous system activity. The presence of the fluorophenyl group may enhance the binding affinity to neurotransmitter receptors, potentially leading to applications in treating neurological disorders .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Anticancer Effects : A study published in Chemistry and Biological Activities demonstrated that certain thiadiazole derivatives significantly inhibited tumor growth in animal models .
- Antimicrobial Testing : Research conducted on piperazine derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl sulfone group allow it to form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The thiadiazole moiety may also contribute to its biological activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-piperazin-1-yl)-2-aryloxazoles
- 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
- 5-(4-arylpiperazin-1-yl)-N-arylpentanamides
Uniqueness
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is unique due to the combination of its fluorophenyl sulfone group and thiadiazole moiety, which provide distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Biological Activity
The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is recognized for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a piperazine ring and a thiadiazole moiety, contribute to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C19H23FN4O4S
- Molecular Weight : 454.5 g/mol
- CAS Number : 1040703-53-4
The compound's structure includes a sulfonyl group attached to a piperazine ring, which has been shown to enhance biological activity by improving solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety is believed to enhance this activity through improved membrane penetration and interaction with bacterial enzymes .
- Anticancer Activity : Research indicates that compounds similar to this one can inhibit the proliferation of cancer cells. For instance, certain thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those derived from lung and colon cancers. The mechanism often involves inducing apoptosis via mitochondrial pathways .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism. This inhibition can disrupt critical biochemical pathways necessary for cell survival and replication .
Biological Activity Data
The following table summarizes the biological activities associated with the compound:
Case Studies
- Antibacterial Screening : A study assessed the antibacterial activity of various thiadiazole derivatives, including those with piperazine substitutions. Results showed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains .
- Cytotoxicity Assays : In vitro studies demonstrated that this compound could significantly reduce cell viability in human cancer cell lines at concentrations ranging from 100 nM to 1 mM. The most potent derivatives were noted for their ability to induce morphological changes indicative of apoptosis .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications at the C5 position of thiadiazole significantly influenced the anticancer activity. Compounds containing halogen substituents showed increased potency compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
